molecular formula C7H6OS B077732 3-(2-Thienyl)acrylaldehyde CAS No. 14756-03-7

3-(2-Thienyl)acrylaldehyde

Cat. No.: B077732
CAS No.: 14756-03-7
M. Wt: 138.19 g/mol
InChI Key: IEAUKTACQUVNLS-UHFFFAOYSA-N
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Description

3-(2-Thienyl)acrylaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as 3-(2-Thienyl)propenal or 2-thenaldehyde-3-acrylate. This compound is a yellowish liquid with a pungent odor and is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)acrylaldehyde is not well understood. However, it is believed that the compound acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form adducts. This reaction can lead to the modification of proteins and other biomolecules, which may have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Thienyl)acrylaldehyde in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, and its reactivity with nucleophiles makes it a useful tool for the modification of biomolecules. However, one limitation of using this compound is its potential toxicity. The compound has been shown to be cytotoxic in certain cell lines, and caution should be taken when handling it in the lab.

Future Directions

There are many potential future directions for research involving 3-(2-Thienyl)acrylaldehyde. One area of interest is the development of new synthetic routes for the compound and its derivatives. This could involve the use of new catalysts or reaction conditions to improve the yield and selectivity of the reaction. Another area of interest is the development of new applications for the compound in the fields of materials science and medicinal chemistry. For example, this compound could be used as a building block for the synthesis of new organic semiconductors or as a scaffold for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 3-(2-Thienyl)acrylaldehyde involves the condensation of 2-thiophene carboxaldehyde with acrolein in the presence of a base catalyst. The reaction proceeds through the Michael addition of the thienyl group to the acrolein, followed by the elimination of a water molecule to form the final product. The yield of the reaction can be improved by using a more efficient catalyst and optimizing the reaction conditions.

Scientific Research Applications

3-(2-Thienyl)acrylaldehyde has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as thieno[3,2-b]thiophene, thieno[2,3-b]pyridine, and thieno[2,3-d]pyrimidine. These compounds have potential applications in the fields of organic electronics, materials science, and medicinal chemistry.

Properties

14756-03-7

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

3-thiophen-2-ylprop-2-enal

InChI

InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H

InChI Key

IEAUKTACQUVNLS-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C=O

SMILES

C1=CSC(=C1)C=CC=O

Canonical SMILES

C1=CSC(=C1)C=CC=O

14756-03-7

Origin of Product

United States

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